molecular formula C26H24N6O7S B2755865 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-68-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No.: B2755865
CAS No.: 896705-68-3
M. Wt: 564.57
InChI Key: COMMZEINBDHFMK-UHFFFAOYSA-N
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Description

This compound features a polycyclic quinazolinone core fused with a 1,3-benzodioxole moiety, a propanamide linker, and a 3-methyl-1H-pyrazole carbamoylthio substituent. Its molecular formula is C29H25N5O7S (molecular weight: 611.61 g/mol). The quinazolinone scaffold is associated with diverse biological activities, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methylpyrazolidin-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O7S/c1-14-6-22(31-30-14)29-24(34)11-40-26-28-17-9-21-20(38-13-39-21)8-16(17)25(35)32(26)5-4-23(33)27-10-15-2-3-18-19(7-15)37-12-36-18/h2-3,7-9,14,22,30-31H,4-6,10-13H2,1H3,(H,27,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCPYTVLRXVYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with notable potential in pharmacology. This article explores its biological activity, synthesis, and therapeutic implications based on various research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a quinazoline backbone , which are known for their diverse biological activities. Its molecular formula is C29H27F3N4O6SC_{29}H_{27}F_{3}N_{4}O_{6}S, and it possesses multiple functional groups that contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the preparation of intermediates like benzodioxole and quinazoline derivatives. Common reagents include chlorinating agents and various catalysts to facilitate the formation of the desired product. The optimization of synthetic routes is crucial for maximizing yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. Pyrazolone derivatives, for instance, have demonstrated broad-spectrum activity against various pathogens including bacteria and fungi. The incorporation of the pyrazolone framework in this compound suggests potential antibacterial and antifungal properties.

Anti-inflammatory Effects

Compounds featuring benzodioxole and quinazoline structures are often associated with anti-inflammatory effects. Studies have shown that such compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.

Antitumor Activity

The quinazoline derivatives are also recognized for their antitumor potential. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammation, cell proliferation, or microbial resistance. The pathways affected may include:

  • Signal transduction pathways : Modulating cellular responses to external stimuli.
  • Gene expression regulation : Influencing the transcription of genes involved in disease processes.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of a related pyrazolone derivative against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of benzodioxole derivatives, revealing their ability to reduce pro-inflammatory cytokines in vitro .
  • Antitumor Evaluation : A clinical trial assessed a quinazoline derivative's effectiveness against breast cancer cell lines, showing promising results in inhibiting tumor growth .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential : Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the benzodioxole and sulfonamide groups may enhance the compound's interaction with specific enzymes or receptors in the body.

Case Studies :

  • Anticancer Activity : A study evaluated similar compounds for their ability to inhibit cancer cell proliferation. The results suggested that modifications in the structure could lead to increased efficacy against specific cancer types.
  • Antimicrobial Properties : Research on related sulfonamide compounds has shown promising results against bacterial strains, indicating that this compound might also possess antimicrobial activity.

Biological Studies

Enzyme Interactions : The compound can be utilized to study enzyme kinetics and inhibition. Its structural components allow it to interact with active sites of enzymes, potentially leading to insights into mechanisms of action.

Receptor Binding Studies : The unique functional groups can be exploited in receptor binding assays to understand how this compound affects various signaling pathways.

Industrial Applications

Synthesis of Complex Molecules : This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents or materials. Its unique structure allows for further derivatization, which can lead to the development of new drugs.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent at Position 6 Amide Chain Length Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Water Solubility (mg/mL)<sup>b</sup>
Target Compound 3-Methyl-1H-pyrazole carbamoylmethylthio Propanamide (C3) C29H25N5O7S 611.61 3.2 0.12
Fluorophenyl Analog 4-Fluorophenyl carbamoylmethylthio Propanamide (C3) C28H23FN4O7S 578.57 2.9 0.21
Hexanamide Derivative 3-Methyl-1H-pyrazole carbamoylmethylthio Hexanamide (C6) C32H33N5O7S 655.70 4.1 0.05

<sup>a</sup>LogP calculated using SwissADME ; <sup>b</sup>Solubility predicted via ESOL model.

Key Observations :

  • The fluorophenyl analog (CAS: 896706-01-7) exhibits reduced molecular weight (578.57 vs. 611.61) and logP (2.9 vs. 3.2) compared to the target compound, likely due to the smaller fluorine atom and lower aromatic bulk. This correlates with its higher water solubility (0.21 mg/mL vs. 0.12 mg/mL) .
  • The hexanamide derivative shows increased lipophilicity (logP 4.1) and reduced solubility (0.05 mg/mL), highlighting the impact of elongating the amide chain on pharmacokinetics .

Electronic and Steric Effects of Pyrazole Modifications

Pyrazole-containing analogs often exhibit enhanced metabolic stability compared to phenyl derivatives due to reduced cytochrome P450-mediated oxidation . However, fluorophenyl groups may improve membrane permeability via halogen bonding .

Comparison with Triazolo-Thiadiazine Derivatives

A structurally distinct but pharmacologically relevant analog, 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo-thiadiazine-7-carboxylic acid , shares the 3-methylpyrazole moiety. SwissADME analysis reveals:

  • Target Compound : Topological polar surface area (TPSA) = 148 Ų, GI absorption = Low.
  • Triazolo-Thiadiazine Analog: TPSA = 132 Ų, GI absorption = Moderate . The lower TPSA of the triazolo-thiadiazine scaffold suggests better oral bioavailability, though the quinazolinone core in the target compound may offer superior target selectivity.

Research Findings and Pharmacological Implications

  • Synthetic Feasibility : The target compound’s pyrazole-thioether linkage is synthesized via nucleophilic substitution, similar to methods used for fluorophenyl analogs . Prolonged heating with N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can yield halogenated derivatives, as demonstrated in alkaloid-based scaffolds .
  • Drug-Likeness: The target compound adheres to Lipinski’s rule (MW < 500 excluded due to polycyclic nature; H-bond donors = 4, acceptors = 10) but may require formulation optimization for solubility .
  • The pyrazole-thioether group may enhance selectivity over COX-1.

Preparation Methods

Mannich Reaction Protocol

Piperonal reacts with formaldehyde and ammonium chloride in ethanol under acidic conditions to yield 1,3-benzodioxole-5-methanamine hydrochloride. The reaction proceeds at 60°C for 6 hours, achieving 85% yield after recrystallization.

Reductive Amination

The hydrochloride is neutralized with potassium hydroxide and subjected to reductive amination using sodium cyanoborohydride in methanol, yielding the free amine with >90% purity.

Construction of the 8-Oxo-dioxolo[4,5-g]quinazolin-7-yl Propanamide Core

The quinazolinone core is synthesized via cyclization of 2-amino-4,5-methylenedioxybenzoic acid derivatives.

Cyclization of Anthranilic Acid Derivatives

2-Amino-4,5-methylenedioxybenzoic acid is treated with propionic anhydride in acetic acid to form the corresponding amide. Cyclization under basic conditions (NaOH in 1,4-dioxane) at reflux for 12 hours generates the quinazolinone ring.

Key Reaction Conditions

  • Solvent: 1,4-Dioxane
  • Temperature: 100°C
  • Yield: 74%

Introduction of the Propanamide Side Chain

The quinazolinone intermediate is reacted with bromopropionyl chloride in dimethylacetamide (DMA) using potassium acetate as a base. The resulting propanamide derivative is isolated with 68% yield after column chromatography.

Functionalization of the Quinazolinone Core with a Sulfanyl Group

A mercapto group is introduced at position 6 of the quinazolinone to enable coupling with the pyrazole carbamoylmethyl fragment.

Thiolation via Nucleophilic Substitution

The quinazolinone propanamide is treated with thiourea in dimethylformamide (DMF) at 80°C for 8 hours, replacing a chloro substituent at position 6 with a thiol group. The reaction is quenched with ice-water, yielding the 6-mercapto derivative in 65% yield.

Synthesis of the 3-Methyl-1H-pyrazol-5-yl Carbamoylmethyl Group

The pyrazole carbamoyl fragment is prepared through a Curtius rearrangement followed by carbamoylation.

Curtius Rearrangement of 3-Methylpyrazole

3-Methylpyrazole is reacted with trichloroacetyl chloride in toluene to form an acyl azide, which undergoes thermal decomposition at 120°C to yield the isocyanate intermediate. Quenching with methylamine generates the carbamoyl derivative.

Carbamoylmethyl Sulfide Formation

The carbamoyl derivative is coupled with mercaptoacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), producing the carbamoylmethyl sulfide with 58% yield.

Final Coupling and Assembly of the Target Compound

The fragments are conjugated through sequential amidation and thiol-ene reactions.

Thiol-ene Coupling

The 6-mercaptoquinazolinone propanamide reacts with the carbamoylmethyl sulfide pyrazole derivative in DMF at 50°C for 24 hours. The reaction is monitored via TLC, achieving 72% yield after purification.

Amidation with Benzodioxolylmethyl Amine

The propanamide side chain is activated with ethyl chloroformate and coupled with benzodioxolylmethyl amine in tetrahydrofuran (THF). The final product is isolated via recrystallization from ethanol, yielding 63%.

Optimization and Analytical Validation

Reaction Optimization

  • Microwave Assistance : Cyclization steps achieve 20% faster kinetics using microwave irradiation at 150°C.
  • Solvent Sustainability : Replacement of toluene with pinane in cyclization improves green metrics without compromising yield.

Analytical Data

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone-H), 6.85 (s, 1H, benzodioxole-H), 2.98 (t, 2H, propanamide-CH2).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Q & A

Q. What are the key synthetic challenges and optimal conditions for synthesizing this compound?

Q. How is structural confirmation achieved for intermediates and the final product?

  • Methodology: Use 1H/13C NMR to verify aromatic protons and carbamoyl groups, HPLC (>95% purity thresholds), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in fused ring systems .

Q. What physicochemical properties (e.g., solubility, lipophilicity) are critical for preclinical studies?

Q. How can molecular docking studies predict target interactions for this compound?

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Methodology: Conduct dose-response assays (IC50/EC50) under standardized conditions (pH 7.4, 37°C). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). Adjust for off-target effects via kinome-wide profiling .

Q. How does the benzodioxole-triazoloquinazoline scaffold influence SAR?

Q. What advanced computational tools optimize pharmacokinetic profiles?

  • Methodology: Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for BBB penetration. PBPK models (GastroPlus) predict absorption/distribution using SwissADME-derived parameters (TPSA = 110 Ų, H-bond donors = 4) .

Methodological Considerations

  • Contradictions in Evidence:

    • Synthesis yields vary between 45% () and 70% () for sulfanyl incorporation. Optimize via microwave-assisted synthesis (80°C, 30 min) to improve efficiency .
    • Discrepancies in logP values (2.8 vs. 3.1) suggest batch-dependent impurities; validate with LC-MS .
  • Experimental Design for Novel Studies:

    • Use DoE (Design of Experiments) to screen reaction variables (temperature, solvent polarity).
    • For toxicity profiling, employ high-content screening (HCS) with hepatocyte spheroids to assess metabolic stability .

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